2-Ethylbutanedioic acid

Description

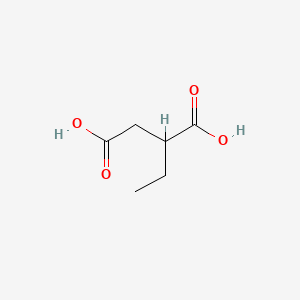

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-2-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHOBHMAPRVOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979815 | |

| Record name | 2-Ethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-48-6 | |

| Record name | 2-Ethylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylbutanedioic Acid

This technical guide provides a comprehensive overview of 2-Ethylbutanedioic acid, a dicarboxylic acid with applications in organic synthesis. This document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a logical workflow diagram. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Synonyms

The formal IUPAC name for the compound is This compound [1]. It is also widely known by its common synonym, 2-ethylsuccinic acid , as it is a derivative of succinic acid with an ethyl group substituted at the second carbon position[1][2].

Other recognized synonyms and identifiers for this compound include:

Physicochemical Properties

This compound is a colorless to pale yellow solid that is soluble in water, a characteristic attributed to its polar carboxylic acid groups[2]. The presence of two carboxyl groups allows for hydrogen bonding, which influences its physical properties and reactivity[2]. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | [1][2][4] |

| Molecular Weight | 146.14 g/mol | [1][] |

| IUPAC Name | This compound | [1][] |

| CAS Number | 636-48-6 | [1][4] |

| Appearance | Colorless to pale yellow solid | [2] |

| Boiling Point | 250.7°C at 760 mmHg | [6] |

| Density | 1.246 g/cm³ | [6] |

| Flash Point | 119.7°C | [6] |

| Refractive Index | 1.473 | [6] |

| LogP | 0.57190 | [6] |

Experimental Protocols: Synthesis via Malonic Ester Condensation

This compound serves as a valuable building block in the synthesis of various chemical compounds, including pharmaceuticals and polymers[2]. A common and illustrative method for its preparation is through a variation of the malonic ester synthesis, which is a versatile technique for forming substituted carboxylic acids.

Principle: This synthesis involves the alkylation of a malonic ester derivative, specifically diethyl 2-ethylmalonate, followed by hydrolysis and decarboxylation of one of the ester groups to yield the target dicarboxylic acid.

Methodology:

Step 1: Alkylation of Diethyl 2-ethylmalonate

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Malonic Ester: To the cooled solution of sodium ethoxide, add diethyl 2-ethylmalonate dropwise with continuous stirring. This reaction forms the enolate, a potent nucleophile.

-

Addition of Alkylating Agent: Add ethyl bromoacetate (B1195939) (or a similar haloacetic ester) dropwise to the enolate solution. The mixture is then heated to reflux for several hours to ensure the completion of the alkylation reaction.

-

Work-up: After cooling, the reaction mixture is poured into water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tri-ester product.

Step 2: Hydrolysis and Decarboxylation

-

Saponification: The crude tri-ester from the previous step is refluxed with an excess of a strong base, such as aqueous sodium hydroxide, to hydrolyze all three ester groups to their corresponding carboxylate salts.

-

Acidification: The reaction mixture is cooled in an ice bath and carefully acidified with a strong mineral acid (e.g., concentrated HCl) until the solution is acidic (pH < 2). This protonates the carboxylate groups.

-

Decarboxylation: The acidified solution is gently heated. The geminal dicarboxylic acid intermediate is unstable and will undergo decarboxylation (loss of CO₂) upon heating, yielding this compound.

-

Isolation and Purification: The final product, this compound, can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate). The solvent is then evaporated, and the resulting solid can be purified by recrystallization from hot water or another appropriate solvent system.

Product Analysis: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound using the malonic ester pathway described above.

Logical workflow for the synthesis of this compound.

References

2-ethylsuccinic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical data for 2-ethylsuccinic acid. The information is intended to support research, development, and application activities within the scientific community.

Chemical Structure and Identification

2-Ethylsuccinic acid, also known as 2-ethylbutanedioic acid, is a dicarboxylic acid. Its structure consists of a succinic acid backbone with an ethyl group substituted at the C2 position.

Chemical Structure:

Caption: 2D Chemical Structure of 2-Ethylsuccinic Acid.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Ethylsuccinic acid, α-Ethylsuccinic acid |

| CAS Number | 636-48-6[2] |

| Molecular Formula | C₆H₁₀O₄[2] |

| Molecular Weight | 146.14 g/mol [1] |

| SMILES | CCC(CC(=O)O)C(=O)O[1] |

| InChI | InChI=1S/C6H10O4/c1-2-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)[2] |

Physicochemical Properties

2-Ethylsuccinic acid is a colorless to pale yellow solid that is soluble in water.[3] Limited experimental data is available for some of its physicochemical properties.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow solid | [3] |

| Solubility | Soluble in water | [3] |

| Boiling Point | 250.7 °C at 760 mmHg | [][5] |

| Melting Point | Data not available | |

| pKa | Data not available |

Synthesis and Experimental Protocols

A procedure for a related compound, 2-ethyl-2-methylsuccinic acid, involves the reaction of ethyl cyanoacetate (B8463686) with 2-butanone (B6335102) in the presence of potassium cyanide, followed by hydrolysis.[6] A similar strategy could likely be adapted for the synthesis of 2-ethylsuccinic acid.

A synthetic route for deuterium-labeled 2-ethylsuccinic acid has been described, which involves the alkylation of diethyl malonate, followed by a Krapcho decarboxylation with D₂O and subsequent hydrolysis.[7]

Logical Workflow for a Plausible Synthesis:

Caption: Plausible synthetic workflow for 2-ethylsuccinic acid.

Biological Activity and Potential Applications

The biological activity of 2-ethylsuccinic acid is not extensively documented. However, related succinic acid derivatives have shown interesting pharmacological properties. For instance, 2-ethyl-2-methylsuccinic acid has been identified as a potent inhibitor of carboxypeptidase A (CPA) and B.[] It is plausible that 2-ethylsuccinic acid could also exhibit inhibitory activity against certain enzymes, though specific studies are lacking.

Succinic acid itself has been shown to inhibit the activity of cytochrome P450 (CYP450) enzymes, specifically CYP3A4, 2D6, and 2C9, suggesting potential for drug-drug interactions.

Given its structure as a dicarboxylic acid, 2-ethylsuccinic acid may serve as a building block in the synthesis of pharmaceuticals and polymers.[3]

Spectral and Analytical Data

While full spectral data sets are not provided in this guide, the availability of certain spectral information has been noted in chemical databases.

Table 3: Available Spectral Data

| Technique | Availability |

| ¹H NMR | Data available in spectral databases |

| ¹³C NMR | Data available in spectral databases |

| Mass Spectrometry | Data available in spectral databases |

| Infrared (IR) Spectroscopy | Data available in spectral databases |

Note on Data Gaps: Despite a thorough review of available literature, specific experimental values for the melting point and pKa of 2-ethylsuccinic acid could not be definitively ascertained. Furthermore, detailed experimental protocols for its synthesis and specific in vitro or in vivo studies on its biological activity are not well-documented. Further research is required to fill these knowledge gaps.

References

An In-depth Technical Guide to the Isomers of C6H10O4

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C6H10O4 represents a diverse group of isomeric compounds, several of which hold significant importance in industrial applications, research, and drug development. This technical guide provides a comprehensive overview of four key isomers: Adipic Acid, Diethyl Succinate (B1194679), Dimethyl Glutarate, and Isosorbide (B1672297). The guide details their physicochemical properties, biological activities, synthesis protocols, and associated signaling or biosynthetic pathways, offering valuable insights for professionals in the scientific community.

Physicochemical Properties of C6H10O4 Isomers

The structural differences among the isomers of C6H10O4 give rise to distinct physicochemical properties. A summary of these properties for Adipic Acid, Diethyl Succinate, Dimethyl Glutarate, and Isosorbide is presented in the table below for easy comparison.

| Property | Adipic Acid | Diethyl Succinate | Dimethyl Glutarate | Isosorbide |

| IUPAC Name | Hexanedioic acid | Diethyl butanedioate | Dimethyl pentanedioate | (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol |

| Molar Mass ( g/mol ) | 146.14 | 174.19 | 160.17 | 146.14 |

| Melting Point (°C) | 152.1[1][2] | -20[3][4] | -37[5] | 60-63[6] |

| Boiling Point (°C) | 337.5[2] | 218[3][4] | 210-215[5] | 175 (at 2 mmHg)[6] |

| Density (g/cm³) | 1.36[1] | 1.047 (at 25 °C)[3] | 1.087 (at 20 °C)[5] | 1.0945 (estimate)[7] |

| Solubility in Water | Slightly soluble[1][8] | Slightly soluble[3] | Insoluble | Soluble[6] |

| Appearance | White crystalline powder[1][8] | Colorless liquid[3][9] | Colorless liquid[5] | White crystalline solid[6] |

Biological Activities and Applications in Drug Development

The isomers of C6H10O4 exhibit a range of biological activities, making them subjects of interest in pharmacology and drug development.

Adipic Acid: This dicarboxylic acid has demonstrated antibacterial properties. It is also utilized in pharmaceutical formulations as an excipient to achieve pH-independent release of both weakly basic and weakly acidic drugs in controlled-release tablets.[2][10] Its buffering capacity is also leveraged in various formulations.

Diethyl Succinate: As a cell-permeable ester of succinate, this compound has shown significant anti-inflammatory effects. It modulates the polarization and activation of microglial cells, key immune cells in the central nervous system, by reducing mitochondrial fission and the production of reactive oxygen species (ROS).[1][11][12] This suggests its potential as a therapeutic agent for neuroinflammatory conditions.

Dimethyl Glutarate: While research on the specific biological activities of dimethyl glutarate is less extensive, its derivatives have shown promise. For instance, dimethyl 2-oxoglutarate, a cell-permeable derivative, has demonstrated neuroprotective properties by serving as an alternative energy source for neurons under conditions of glucose hypometabolism, which is implicated in neurodegenerative diseases like Alzheimer's.

Isosorbide: This bicyclic diol and its nitrate (B79036) derivatives are well-established vasodilators used in the treatment of angina pectoris and heart failure.[13] Isosorbide acts by releasing nitric oxide (NO), which in turn relaxes vascular smooth muscle, leading to vasodilation and improved blood flow.[9]

Quantitative Biological Data

| Isomer | Biological Activity | Assay | Target/Organism | Result |

| Adipic Acid | Antibacterial | Broth Microdilution | Gram-positive & Gram-negative bacteria | While specific MIC values for adipic acid are not readily available in the cited literature, related organic acids show MICs ranging from 500 to 15,000 mg/L against various bacteria.[14] |

| Diethyl Succinate | Anti-inflammatory | ELISA | LPS-stimulated RAW 264.7 macrophages | Pretreatment with diethyl succinate significantly suppresses the LPS-induced release of pro-inflammatory cytokines like TNF-α.[1][12] |

| Diethyl Succinate | ROS Reduction | Flow Cytometry (CellROX) | LPS-stimulated primary microglia | 5 mM diethyl succinate significantly reduces ROS production.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of C6H10O4 isomers.

Synthesis Protocols

Principle: This method involves the oxidative cleavage of the double bond in cyclohexene (B86901) to form the dicarboxylic acid, adipic acid.

Materials:

-

Cyclohexene

-

Potassium permanganate (B83412) (KMnO4)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO3)

-

Distilled water

-

Ice bath

Procedure:

-

In a flask, prepare a solution of KMnO4 in water and cool it in an ice bath.

-

Slowly add cyclohexene to the cold KMnO4 solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 40°C.

-

After the addition is complete, continue stirring for 10-15 minutes.

-

Test for the presence of unreacted permanganate by adding a drop of the reaction mixture to a filter paper. If a purple ring appears, add a small amount of sodium bisulfite until the purple color disappears.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated HCl to a pH of 1-2.

-

Concentrate the acidic solution by heating to obtain a smaller volume.

-

Cool the concentrated solution in an ice bath to crystallize the adipic acid.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold water.

-

Recrystallize the crude product from hot water to obtain pure adipic acid.

-

Dry the crystals and determine the melting point.

Principle: This is a classic esterification reaction where succinic acid is reacted with ethanol (B145695) in the presence of an acid catalyst to form diethyl succinate.

Materials:

-

Succinic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H2SO4)

-

Sodium bicarbonate (NaHCO3) solution (5%)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Reflux apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Place succinic acid and an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for 2-3 hours.

-

After cooling, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with an organic solvent like diethyl ether.

-

Combine the organic extracts and wash them with 5% sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by distillation.

-

Purify the resulting crude diethyl succinate by fractional distillation.

Biological Assay Protocols

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Adipic acid

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of adipic acid in a suitable solvent and sterilize by filtration.

-

Prepare serial two-fold dilutions of the adipic acid stock solution in the growth medium directly in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (containing 100 µL of the diluted adipic acid) with 100 µL of the diluted bacterial suspension.

-

Include a positive control (bacteria in medium without adipic acid) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of adipic acid that shows no visible turbidity (bacterial growth). Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration where there is a significant inhibition of growth compared to the positive control.[15][16]

Principle: This protocol measures the ability of diethyl succinate to reduce the production of the pro-inflammatory cytokine TNF-α and intracellular ROS in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

-

BV-2 microglial cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Diethyl succinate

-

Lipopolysaccharide (LPS) from E. coli

-

CellROX™ Deep Red Reagent for ROS detection

-

MitoTracker™ Green FM for mitochondrial staining

-

TNF-α ELISA kit

-

Flow cytometer

-

Fluorescence microscope

Procedure:

Cell Culture and Treatment:

-

Culture BV-2 microglia in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in appropriate culture plates (e.g., 96-well plates for ELISA and ROS analysis, or plates with coverslips for microscopy).

-

Pre-treat the cells with various concentrations of diethyl succinate for 3 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours for TNF-α, 1 hour for ROS).

TNF-α Measurement (ELISA):

-

After the 24-hour incubation, collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[1]

Reactive Oxygen Species (ROS) Measurement (Flow Cytometry):

-

After the 1-hour LPS stimulation, add CellROX™ Deep Red Reagent (final concentration 5 µM) to the cells and incubate for 30 minutes at 37°C.[17][18]

-

Wash the cells with PBS.

-

Detach the cells and analyze the fluorescence intensity using a flow cytometer with appropriate excitation and emission filters.[5][19]

Mitochondrial Fission Analysis (Fluorescence Microscopy):

-

Stain the cells with MitoTracker™ Green FM (e.g., 20 nM) for 30-45 minutes at 37°C.[20]

-

Acquire images of the mitochondria using a fluorescence microscope.

-

Analyze the mitochondrial morphology. A higher degree of fragmentation (smaller, more numerous mitochondria) indicates increased mitochondrial fission. This can be quantified using image analysis software.[21]

Signaling and Biosynthetic Pathways

The biological effects of these C6H10O4 isomers are underpinned by their interaction with specific cellular pathways.

Diethyl Succinate and Microglial Anti-inflammatory Signaling

Diethyl succinate exerts its anti-inflammatory effects in microglia through a SUCNR1-independent pathway. Intracellular succinate, derived from diethyl succinate, leads to a reduction in mitochondrial fission and a decrease in reactive oxygen species (ROS) production. This is achieved, at least in part, by increasing the phosphorylation of Dynamin-related protein 1 (Drp1) at Serine 637, which inhibits its pro-fission activity.[1][2] The reduction in ROS alleviates oxidative stress and subsequently dampens the downstream inflammatory signaling cascades, leading to decreased production of pro-inflammatory cytokines like TNF-α.[1][12]

Caption: Diethyl succinate's anti-inflammatory pathway in microglia.

Isosorbide and Nitric Oxide-Mediated Vasodilation

Isosorbide and its nitrate derivatives are pro-drugs that release nitric oxide (NO). NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC then converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets. This leads to a decrease in intracellular calcium concentration and dephosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.[11][12][22]

Caption: Isosorbide-mediated vasodilation pathway.

Biosynthetic Pathway of Adipic Acid

A synthetic pathway for the biosynthesis of adipic acid has been constructed in recombinant E. coli, inspired by the reversal of β-oxidation. The pathway starts with the condensation of acetyl-CoA and succinyl-CoA.[8][11][23]

Caption: Biosynthetic pathway of adipic acid.

Conclusion

The isomers of C6H10O4 represent a fascinating area of study with diverse applications. From the industrial importance of adipic acid in polymer synthesis and its emerging role as an antimicrobial agent, to the therapeutic potential of diethyl succinate in neuroinflammation and the established use of isosorbide in cardiovascular medicine, these compounds offer a rich landscape for scientific exploration and drug development. This guide provides a foundational understanding of these key isomers, equipping researchers and professionals with the technical knowledge to further investigate and harness their potential.

References

- 1. Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-dihydroxyhexane-2,5-dione CAS#: 25566-16-9 [m.chemicalbook.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione | C8H14O4 | CID 538401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. [PDF] Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli. | Semantic Scholar [semanticscholar.org]

- 9. 3,4-Dihydroxy-2,5-hexanedione | C6H10O4 | CID 78033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tracing G-Protein-Mediated Contraction and Relaxation in Vascular Smooth Muscle Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. emulatebio.com [emulatebio.com]

- 19. CellROX™ Deep Red Flow Cytometry Assay Kit 100 Assays | Buy Online | Invitrogen™ [thermofisher.com]

- 20. Flow-cytometry-based protocol to analyze respiratory chain function in mouse microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. life.sjtu.edu.cn [life.sjtu.edu.cn]

Spectroscopic Profile of 2-Ethylbutanedioic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Ethylbutanedioic acid (also known as 2-Ethylsuccinic acid), CAS 636-48-6. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and data presented in a clear, tabular format for ease of reference.

Introduction

This compound is a dicarboxylic acid with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol . Its structure, featuring a chiral center at the second carbon, makes spectroscopic analysis crucial for unambiguous identification and stereochemical assignment. This guide synthesizes available spectroscopic data to provide a foundational reference for professionals working with this molecule.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for its structural verification.

¹H NMR (Proton NMR) Data

A ¹H NMR spectrum of 2-Ethylsuccinic acid has been reported. The chemical shifts (δ) are influenced by the electron-withdrawing carboxylic acid groups and the alkyl chain.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| -COOH | ~10-12 | Broad Singlet | 2H | - |

| -CH(CH₂COOH)- | ~2.7-2.9 | Multiplet | 1H | - |

| -CH₂COOH | ~2.4-2.6 | Multiplet | 2H | - |

| -CH₂CH₃ | ~1.6-1.8 | Multiplet | 2H | - |

| -CH₂CH₃ | ~0.9-1.0 | Triplet | 3H | ~7.5 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

| C OOH | 170 - 185 |

| -C H(CH₂COOH)- | 40 - 50 |

| -C H₂COOH | 30 - 40 |

| -C H₂CH₃ | 20 - 30 |

| -CH₂C H₃ | 10 - 15 |

Note: These are predicted ranges. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3300 - 2500 | Strong, Broad | O-H | Stretching |

| 2970 - 2850 | Medium-Strong | C-H | Stretching |

| 1760 - 1690 | Strong | C=O | Stretching |

| 1470 - 1450 | Medium | C-H | Bending |

| 1320 - 1210 | Medium | C-O | Stretching |

| 950 - 910 | Medium, Broad | O-H | Bending (out-of-plane) |

Note: The broadness of the O-H stretch is due to hydrogen bonding between the carboxylic acid moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While experimental electron ionization (EI) or electrospray ionization (ESI) mass spectra for this compound are not widely published, predicted data for various adducts are available.

| Adduct | Predicted m/z |

| [M+H]⁺ | 147.0652 |

| [M+Na]⁺ | 169.0471 |

| [M-H]⁻ | 145.0506 |

| [M+NH₄]⁺ | 164.0917 |

Note: These values are predicted and serve as a guide for mass spectral analysis. Experimental fragmentation patterns would depend on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. Specific instrument parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).

-

Sample Preparation (Liquid Film): If the sample is a low-melting solid or can be melted, a thin liquid film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty accessory should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation (GC-MS): Due to the low volatility of dicarboxylic acids, derivatization is typically required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is esterification (e.g., with methanolic HCl or diazomethane) to form the more volatile methyl esters. The derivatized sample is then dissolved in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

-

GC-MS System and Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient program, for example, starting at 50°C and ramping up to 250°C.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

-

Sample Preparation (LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a suitable mobile phase, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.

-

LC-MS System and Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Ionization: Electrospray Ionization (ESI) in either positive or negative ion mode.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

The Multifaceted Biological Landscape of 2-Ethylsuccinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylsuccinic acid, a dicarboxylic acid derivative, and its analogues represent a class of small molecules with emerging biological significance. While structurally simple, modifications to the core 2-ethylsuccinic acid scaffold can yield derivatives with a range of biological activities, from potent enzyme inhibition to potential applications in oncology and inflammatory conditions. This technical guide provides an in-depth overview of the known biological activities of 2-ethylsuccinic acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Enzyme Inhibition: A Case Study with Carboxypeptidase A

A significant and well-characterized biological activity of a 2-ethylsuccinic acid derivative is the potent inhibition of carboxypeptidase A (CPA), a key metalloenzyme involved in protein digestion and other physiological processes.

Quantitative Inhibition Data

2-Ethyl-2-methylsuccinic acid has been identified as a highly potent inhibitor of carboxypeptidase A.[1] The inhibitory activity is stereospecific, with the (R)-enantiomer demonstrating significantly higher potency than the (S)-enantiomer. The inhibition constants (Ki) are summarized in the table below.

| Compound | Ki (µM) |

| Racemic 2-Benzyl-2-methylsuccinic acid | 0.28[1] |

| (R)-2-Benzyl-2-methylsuccinic acid | 0.15[1] |

| (S)-2-Benzyl-2-methylsuccinic acid | 17[1] |

| (2RS)-2-Benzyl-3-phosphonopropionic acid | 0.22[2] |

| (2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid | 0.72[2] |

| 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1[2] |

Experimental Protocol: Carboxypeptidase A Inhibition Assay

The inhibitory activity of 2-ethylsuccinic acid derivatives against carboxypeptidase A can be determined using a continuous spectrophotometric rate determination assay.[3]

Principle:

The assay measures the rate of hydrolysis of a synthetic substrate, hippuryl-L-phenylalanine, by carboxypeptidase A. The hydrolysis reaction yields hippuric acid and L-phenylalanine.[3] The increase in absorbance at 254 nm, due to the formation of the peptide bond cleavage product, is monitored over time.[4]

Materials:

-

Carboxypeptidase A from bovine pancreas[3]

-

Hippuryl-L-phenylalanine (substrate)[3]

-

Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl[3]

-

2-Ethylsuccinic acid derivative (inhibitor)

-

Spectrophotometer capable of measuring absorbance at 254 nm[4]

Procedure:

-

Reagent Preparation:

-

Assay Setup:

-

In a quartz cuvette, combine the Tris-HCl buffer, the inhibitor solution at various concentrations, and the enzyme solution.

-

Incubate the mixture at 25°C for a defined pre-incubation period to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the hippuryl-L-phenylalanine solution to the cuvette.

-

Immediately monitor the increase in absorbance at 254 nm for a set period (e.g., 3-5 minutes).[4]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.

-

Mechanism of Action: Carboxypeptidase A Inhibition

The inhibitory activity of 2-ethyl-2-methylsuccinic acid against carboxypeptidase A is attributed to its ability to bind to the active site of the enzyme. X-ray crystallography studies have revealed a small cavity within the active site of CPA that can accommodate the methyl group of the inhibitor, contributing to its high potency.[1] The interaction of the carboxylate groups of the inhibitor with the zinc ion and other key residues in the active site mimics the binding of the natural substrate, thereby competitively inhibiting the enzyme's activity.

Potential Anticancer and Anti-inflammatory Activities

While less defined than their enzyme inhibitory roles, derivatives of succinic acid have shown promise in the realms of oncology and inflammation.

Anticancer Potential

Studies have indicated that succinic acid and its derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells.[5] While specific quantitative data for 2-ethylsuccinic acid derivatives are not widely available in the public domain, the general principle suggests a promising avenue for future research.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the potential anticancer activity of 2-ethylsuccinic acid derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle:

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability or proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]

-

Normal cell line (for cytotoxicity comparison)

-

Cell culture medium and supplements

-

MTT solution

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer and normal cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-ethylsuccinic acid derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to an untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Potential

Succinic acid derivatives have been reported to possess anti-inflammatory properties.[7] These effects may be mediated through the modulation of inflammatory pathways.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

A common method to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.

Principle:

This assay measures the peroxidase activity of COX-1 and COX-2. The peroxidase activity is coupled to the oxidation of a fluorogenic or colorimetric probe, and the resulting signal is measured. A decrease in the signal in the presence of the test compound indicates inhibition of COX activity.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Fluorogenic or colorimetric probe

-

2-Ethylsuccinic acid derivative (test compound)

-

Known COX inhibitor (e.g., ibuprofen (B1674241) or celecoxib) as a positive control

-

Assay buffer

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the COX enzyme.

-

Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and the probe.

-

Signal Measurement: Immediately measure the fluorescence or absorbance over time.

-

Data Analysis: Calculate the rate of the reaction and determine the percent inhibition for each compound concentration. Calculate the IC50 value.

Neurological and Other Potential Activities

Succinic acid derivatives have also been explored for their effects on the central nervous system. For instance, some derivatives have been investigated for their potential in treating cerebrovascular diseases.[8] Additionally, computational studies have predicted that certain benzylidenesuccinic acids could act as nuclear receptor ligands, enzyme inhibitors, GPCR ligands, and ion channel modulators, suggesting a broad range of potential biological targets.[9] Further experimental validation is required to confirm these predicted activities for 2-ethylsuccinic acid derivatives.

Synthesis of 2-Ethylsuccinic Acid Derivatives

The synthesis of esters and amides of 2-ethylsuccinic acid can be achieved through standard organic chemistry reactions.

Esterification: 2-Ethylsuccinic acid can be reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) and heat to form the corresponding ester.

Amidation: To synthesize amides, 2-ethylsuccinic acid can first be converted to its more reactive acid chloride by treatment with a reagent like thionyl chloride. The resulting acid chloride can then be reacted with a primary or secondary amine to yield the desired amide.[10]

Conclusion and Future Directions

The derivatives of 2-ethylsuccinic acid represent a promising class of molecules with diverse and potent biological activities. The well-documented inhibition of carboxypeptidase A by 2-ethyl-2-methylsuccinic acid provides a strong foundation for the further exploration of these compounds as enzyme inhibitors. Preliminary evidence and computational predictions also suggest their potential as anticancer, anti-inflammatory, and neuromodulatory agents.

Future research should focus on:

-

Synthesis and screening of a broader library of 2-ethylsuccinic acid derivatives to establish clear structure-activity relationships for various biological targets.

-

In-depth investigation of the mechanisms of action , including the identification of specific signaling pathways modulated by these compounds.

-

Preclinical evaluation of the most promising derivatives in relevant animal models to assess their efficacy and safety profiles.

The continued exploration of this chemical scaffold holds significant potential for the discovery of novel therapeutic agents for a range of diseases.

References

- 1. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 羧肽酶A酶活检测 [sigmaaldrich.com]

- 4. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. scispace.com [scispace.com]

- 6. cancer cells ic50: Topics by Science.gov [science.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsdronline.com [ijpsdronline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

2-Ethylbutanedioic acid as a metabolite

An In-depth Technical Guide on 2-Ethylbutanedioic Acid as a Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-ethylsuccinic acid, is a dicarboxylic acid that has been identified as a metabolite in humans. Its clinical significance is primarily associated with inborn errors of metabolism, where it serves as a component of a broader metabolic signature for specific genetic disorders. Most notably, its presence, alongside other key biomarkers, points towards Ethylmalonic Encephalopathy (EE), a rare and severe autosomal recessive disorder. This technical guide provides a comprehensive overview of the biochemical origins, clinical significance, and analytical methodologies related to this compound, intended for professionals in research and drug development.

Biochemical Context and Metabolic Origin

This compound is not a product of standard human metabolic pathways but rather an abnormal metabolite that accumulates under specific pathological conditions. Its formation is intrinsically linked to disruptions in the catabolism of the branched-chain amino acid, L-isoleucine.

Association with Ethylmalonic Encephalopathy (EE)

The primary clinical context for the detection of this compound is Ethylmalonic Encephalopathy (EE), a condition caused by homozygous or compound heterozygous mutations in the ETHE1 gene.[1] The ETHE1 protein is a mitochondrial sulfur dioxygenase responsible for detoxifying hydrogen sulfide (B99878) (H₂S).[1][2] Loss of ETHE1 function leads to the accumulation of toxic levels of H₂S in tissues.[1]

This H₂S toxicity is believed to inhibit key mitochondrial enzymes, including short-chain acyl-CoA dehydrogenase (SCAD) and possibly short/branched-chain acyl-CoA dehydrogenase (SBCAD).[1][3] These enzymes are crucial for the normal breakdown of fatty acids and amino acids, including isoleucine. The inhibition of the canonical (S)-pathway of isoleucine catabolism forces the metabolism through an alternative (R)-pathway, resulting in the production and accumulation of atypical organic acids, including ethylmalonic acid (EMA) and methylsuccinic acid (MSA), which are the hallmark biochemical features of EE.[3][4][5] this compound is formed as part of this metabolic derangement.

Putative Metabolic Pathway

The standard catabolism of L-isoleucine proceeds through oxidative decarboxylation to (S)-2-methylbutyryl-CoA, which is further metabolized to yield acetyl-CoA and propionyl-CoA.[6][7] In ETHE1 deficiency, the inhibition of dehydrogenases downstream of 2-methylbutyryl-CoA causes precursors to accumulate. This metabolic block shunts the pathway towards the formation of alternative, and often toxic, metabolites. The diagram below illustrates this proposed metabolic disruption.

Clinical Significance and Quantitative Data

The detection and quantification of this compound and related metabolites in urine is a critical tool for the diagnosis of EE and potentially other inborn errors of metabolism.[8][9] While this compound itself is not always individually quantified in standard organic acid panels, its presence is part of a characteristic profile that includes significantly elevated levels of ethylmalonic acid and methylsuccinic acid.[2][10]

Biomarker Profile in Ethylmalonic Encephalopathy

The biochemical signature of EE is distinctive. A urine organic acid analysis will typically show markedly elevated excretion of ethylmalonic acid and methylsuccinic acid.[11] Additionally, plasma acylcarnitine profiles often show increased levels of C4 (butyrylcarnitine) and C5 (isovalerylcarnitine) species.[1][2] The following table summarizes quantitative urinary metabolite data from a published case of a patient with a mild EE phenotype, illustrating the typical elevations compared to normal reference ranges.[1]

| Metabolite | Patient Concentration Range (mmol/mol creatinine) | Normal Value (mmol/mol creatinine) |

| Ethylmalonic Acid | 10 - 46 | < 8.4 |

| Methylsuccinic Acid | 0.16 - 1.6 | < 4.4 |

| Isovalerylglycine | 1.5 - 19 | 0 |

| Isobutyrylglycine | 0.12 - 10 | < 1.6 |

| 2-Methylbutyrylglycine | 0.21 - 0.8 | 0 |

Data adapted from Ersoy et al., 2020.[1]

In severe cases, urinary ethylmalonic acid levels can be dramatically higher, with concentrations reported as high as 1200 mmol/mol creatinine (B1669602) against a normal value of less than 17.[11]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard analytical technique for the comprehensive screening and quantification of organic acids, including this compound, in biological fluids.[12][13] The method provides high sensitivity, selectivity, and the ability to identify and quantify dozens of metabolites in a single run.

Experimental Protocol: Urinary Organic Acid Analysis by GC-MS

The following protocol provides a detailed methodology for the analysis of urinary organic acids.

1. Sample Preparation and Normalization:

-

Collect a random urine sample (early morning void preferred) in a sterile container.

-

Measure the creatinine concentration of the urine sample using a suitable method (e.g., Jaffe reaction) to normalize the organic acid concentrations, which corrects for variations in urine dilution.

-

Based on the creatinine value, take a urine volume equivalent to a specific amount of creatinine (e.g., 1 μmole).

2. Internal Standard Addition:

-

Add a known amount of one or more internal standards to the urine sample. Common internal standards for organic acid analysis include tropic acid and 2-ketocaproic acid.

3. Extraction:

-

Acidify the urine sample to a pH of less than 2 by adding a strong acid (e.g., 5M HCl).

-

Perform a liquid-liquid extraction by adding an immiscible organic solvent such as ethyl acetate.

-

Vortex the mixture vigorously for 1-2 minutes to transfer the organic acids into the solvent phase.

-

Centrifuge the sample to achieve phase separation.

-

Carefully collect the upper organic layer (supernatant) and transfer it to a clean glass vial. Repeat the extraction process on the remaining aqueous layer to maximize recovery and combine the supernatants.

4. Derivatization:

-

Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas.

-

To make the non-volatile organic acids suitable for GC analysis, they must be chemically modified into volatile derivatives. This is typically a two-step process:

- Oximation: For keto-acids, add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 30 minutes. This step converts keto groups to methoxime derivatives.

- Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 70-90°C for 15-20 minutes. This step converts polar hydroxyl and carboxyl groups into non-polar trimethylsilyl (B98337) (TMS) esters and ethers.

5. GC-MS Analysis:

-

Inject a small volume (e.g., 1-2 μL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., DB-5MS) to separate the derivatized organic acids based on their boiling points and interactions with the column's stationary phase. A temperature gradient program is used to elute the compounds over time.

-

Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

6. Data Analysis:

-

Identify compounds by comparing their retention times and mass spectra to a library of known standards.

-

Quantify each identified organic acid by integrating the area of its characteristic ion peak and comparing it to the peak area of the internal standard. Results are typically reported as a ratio to creatinine (e.g., mmol/mol creatinine).

Analytical Workflow Diagram

The following diagram outlines the logical flow of the GC-MS analysis protocol.

Conclusion and Future Directions

This compound is a diagnostically relevant metabolite whose presence in urine is indicative of a severe underlying metabolic disorder, Ethylmalonic Encephalopathy. While not the most abundant biomarker for this condition, it is a key component of a complex signature of dysregulated isoleucine and fatty acid metabolism. For researchers and drug development professionals, understanding the biochemical basis of its formation provides insight into the pathophysiology of mitochondrial diseases and H₂S toxicity.

Future research should focus on the precise quantification of this compound across a larger cohort of patients with ETHE1 deficiency to establish its specific diagnostic sensitivity and correlation with disease severity. Furthermore, elucidating the exact enzymatic steps leading to its formation could uncover new therapeutic targets aimed at mitigating the production of toxic metabolites in these devastating disorders. The development of targeted therapies that address the primary ETHE1 defect or downstream consequences of H₂S accumulation remains a critical goal for improving patient outcomes.

References

- 1. Ethylmalonic encephalopathy: Clinical course and therapy response in an uncommon mild case with a severe ETHE1 mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple sources of metabolic disturbance in ETHE1-related ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethylmalonic and methylsuccinic aciduria in ethylmalonic encephalopathy arise from abnormal isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Methylsuccinic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [PDF] Novel biomarkers for inborn errors of metabolism in the metabolomics era | Semantic Scholar [semanticscholar.org]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. Ethylmalonic encephalopathy masquerading as meningococcemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurological and Vascular Manifestations of Ethylmalonic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]

α-Ethylsuccinic Acid: A Fundamental Research Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

α-Ethylsuccinic acid (2-ethylbutanedioic acid) is a dicarboxylic acid and a substituted derivative of succinic acid, a key intermediate in the citric acid cycle. While not a primary metabolite, α-ethylsuccinic acid appears in biological systems, often in the context of certain inborn errors of metabolism. Its presence can serve as a biomarker for underlying enzymatic deficiencies, particularly related to amino acid catabolism. This technical guide provides a comprehensive overview of the fundamental research concerning α-ethylsuccinic acid, including its chemical properties, synthesis methodologies, metabolic origins, and analytical protocols. The document is intended to serve as a core resource for researchers investigating metabolic pathways, developing diagnostic markers, and for professionals in drug development requiring information on potential off-target metabolic effects.

Chemical and Physical Properties

α-Ethylsuccinic acid is an aliphatic dicarboxylic acid. Its structure consists of a four-carbon butanedioic acid backbone with an ethyl group substituted at the alpha-position (C2). This substitution creates a chiral center, meaning the molecule can exist as two distinct enantiomers.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of α-ethylsuccinic acid. Data is compiled from various chemical databases and computational models.

| Property | Value | Source |

| Systematic Name | This compound | IUPAC |

| Synonyms | Ethylsuccinic acid | Common |

| CAS Number | 636-48-6 | Chemical Abstracts |

| Molecular Formula | C₆H₁₀O₄ | PubChem |

| Molecular Weight | 146.14 g/mol | PubChem |

| Appearance | Solid | --- |

| logP (Octanol/Water) | 0.572 | Crippen Calculated |

| Water Solubility (logS) | -0.29 | Crippen Calculated |

| pKa₁ | ~4.0 (Estimated) | --- |

| pKa₂ | ~5.5 (Estimated) | --- |

| Boiling Point (Tboil) | 628.34 K (Calculated) | Joback Method |

| Melting Point (Tfus) | 370.5 K (97.35 °C) (Calculated) | Joback Method |

| Enthalpy of Fusion | 19.15 kJ/mol (Calculated) | Joback Method |

| Enthalpy of Vaporization | 75.41 kJ/mol (Calculated) | Joback Method |

Synthesis and Experimental Protocols

The synthesis of α-ethylsuccinic acid and its derivatives can be achieved through various organic chemistry routes. A common and effective method is the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.

Experimental Protocol: Malonic Ester Synthesis of α-Ethylsuccinic Acid

This protocol is adapted from established methods for synthesizing substituted succinic acids, such as the synthesis of 2-(1-methylalkyl)succinic acid.

Objective: To synthesize α-ethylsuccinic acid via the alkylation of diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Ethyl α-bromoacetate

-

Sodium metal (Na)

-

Absolute ethanol (B145695)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Potassium hydroxide (B78521) (KOH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Step 1: Generation of Diethyl Ethoxymagnesiomalonate. In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.

-

Step 2: Formation of the Malonate Enolate. Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring. Allow the reaction to proceed for 1 hour to ensure complete formation of the sodiomalonic ester enolate.

-

Step 3: Alkylation. Add ethyl α-bromoacetate dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux for 2-3 hours to facilitate the Sₙ2 reaction.

-

Step 4: Work-up and Isolation of the Tri-ester Intermediate. After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude triethyl 1,1,2-ethanetricarboxylate.

-

Step 5: Saponification (Hydrolysis). Add the crude tri-ester to a solution of potassium hydroxide in ethanol/water and reflux for 4 hours to hydrolyze all three ester groups to their corresponding carboxylate salts.

-

Step 6: Acidification and Decarboxylation. Cool the reaction mixture and acidify with concentrated HCl until the pH is < 2. Gently heat the acidic solution to approximately 100-120°C. The geminal dicarboxylic acid intermediate is unstable and will decarboxylate, releasing CO₂ and yielding the final product, α-ethylsuccinic acid.

-

Step 7: Final Purification. Cool the solution, which may cause the product to crystallize. Collect the solid by vacuum filtration. The product can be further purified by recrystallization from hot water or a suitable organic solvent system.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the malonic ester synthesis of α-ethylsuccinic acid.

Biological Activity and Metabolism

Direct research into the specific biological activities of α-ethylsuccinic acid is limited. However, its metabolic origin is strongly linked to the catabolism of the branched-chain amino acid L-isoleucine. In healthy individuals, isoleucine is broken down through a series of enzymatic steps. However, in certain inborn errors of metabolism, defects in this pathway lead to the accumulation of upstream intermediates and their subsequent conversion into atypical metabolites, including α-ethylsuccinic acid.

Role in Inborn Errors of Metabolism

The presence of elevated levels of ethylmalonic acid and methylsuccinic acid are key diagnostic markers for Ethylmalonic Encephalopathy (EE) . This rare, severe autosomal recessive disorder is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase. While α-ethylsuccinic acid is not the primary marker, its formation is mechanistically plausible under the same metabolic stress. The underlying defect in EE leads to a functional deficiency of short-chain acyl-CoA dehydrogenase (SCAD). This impairment in the isoleucine catabolic pathway causes the accumulation of 2-methylbutyryl-CoA, which can be alternatively metabolized to form ethylmalonic acid and, potentially, α-ethylsuccinic acid.

Proposed Metabolic Pathway of Formation

The diagram below illustrates the catabolic pathway of L-isoleucine. The standard pathway is shown, along with the proposed diversion that leads to the formation of α-ethylsuccinic acid when the pathway is enzymatically compromised, for instance, at the level of 2-methyl-branched chain acyl-CoA dehydrogenase.

General Biological Effects of Related Succinates

While data on α-ethylsuccinic acid is scarce, its parent molecule, succinic acid, is known to have various biological roles:

-

Energy Metabolism: As a central component of the TCA cycle, succinate (B1194679) is crucial for cellular respiration and ATP production.

-

Signaling: Extracellular succinate can act as a signaling molecule through its receptor, SUCNR1, which is involved in processes like inflammation and blood pressure regulation.

-

Antioxidant/Antihypoxic Effects: Studies have shown that exogenous succinic acid can exhibit antioxidant and antihypoxic properties.

It is plausible that α-ethylsuccinic acid could interfere with enzymes that normally process succinate, but this remains to be experimentally verified.

Analytical Methodologies

The detection and quantification of α-ethylsuccinic acid in biological matrices (e.g., urine, plasma) typically require advanced analytical techniques due to its high polarity and the presence of isomers. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice.

Experimental Protocol: LC-MS/MS Analysis of α-Ethylsuccinic Acid

This protocol provides a general framework for the analysis of α-ethylsuccinic acid and related dicarboxylic acids in biological fluids.

Objective: To detect and quantify α-ethylsuccinic acid using a reverse-phase LC-MS/MS method.

Materials & Equipment:

-

HPLC system with a reverse-phase column (e.g., C18)

-

Tandem mass spectrometer (e.g., QqQ) with an electrospray ionization (ESI) source

-

Urine or plasma samples

-

Internal standard (e.g., isotopically labeled succinic acid)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA)

-

Solid Phase Extraction (SPE) cartridges for sample cleanup

-

Centrifuge and evaporator

Procedure:

-

Sample Preparation:

-

Thaw biological samples (urine or plasma) on ice.

-

To 100 µL of sample, add an internal standard.

-

Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes.

-

Transfer the supernatant to a new tube. For cleaner samples, an optional SPE step can be performed.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

-

-

LC Separation:

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 145.05 (for [M-H]⁻ of α-ethylsuccinic acid).

-

Product Ions (Q3): Monitor characteristic fragments (e.g., m/z 117, 101). The exact transitions must be optimized by infusing a pure standard.

-

Parameters: Optimize cone voltage and collision energy for maximum signal intensity for each transition.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of α-ethylsuccinic acid standard.

-

Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Analytical Workflow Diagram

Toxicology and Safety

There is a lack of specific toxicological studies for α-ethylsuccinic acid. However, general toxicological considerations for dicarboxylic acids and data for the parent compound, succinic acid, can provide a preliminary assessment.

-

Acute Toxicity: Succinic acid has a low acute toxicity, with a reported oral LD50 in rats of 2260 mg/kg.

-

Irritation: As a dicarboxylic acid, α-ethylsuccinic acid is predicted to be an irritant to the skin and eyes.

-

Metabolic Effects: In the context of inborn errors of metabolism, the accumulation of organic acids, including derivatives of succinic acid, can lead to metabolic acidosis and interfere with mitochondrial function, contributing to the overall pathophysiology of the disease.

Further research is required to determine the specific toxicological profile of α-ethylsuccinic acid, including its potential for chronic toxicity, genotoxicity, and effects on mitochondrial respiration.

Conclusion and Future Directions

α-Ethylsuccinic acid is a metabolically relevant dicarboxylic acid primarily associated with disruptions in the L-isoleucine catabolic pathway. While direct research on its biological function and toxicity is sparse, its structural relationship to succinic acid and its co-occurrence with other disease biomarkers like ethylmalonic acid make it a compound of interest for researchers in metabolic diseases and clinical diagnostics.

Future research should focus on:

-

Confirming the Metabolic Origin: Stable isotope tracing studies in relevant cell or animal models could definitively confirm its origin from isoleucine.

-

Enzymatic Interactions: Investigating whether α-ethylsuccinic acid can inhibit or modulate enzymes within the TCA cycle or related pathways.

-

Toxicological Profiling: Performing in vitro and in vivo studies to establish a clear toxicological profile.

-

Biomarker Validation: Assessing its utility as a secondary or confirmatory biomarker for ethylmalonic encephalopathy and other related metabolic disorders.

The methodologies and data presented in this whitepaper provide a foundational resource for pursuing these and other research questions related to α-ethylsuccinic acid.

The Genesis of 2-Ethylbutanedioic Acid: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylbutanedioic acid, also known as 2-ethylsuccinic acid, is a dicarboxylic acid with the chemical formula C6H10O4. While its applications in modern organic synthesis are varied, its historical discovery and initial characterization provide a fascinating glimpse into the foundational period of organic chemistry. This technical guide delves into the origins of this compound, presenting the earliest known synthesis and physical characterization data. Detailed experimental protocols from the pioneering work are provided, alongside visualizations of the chemical processes, to offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound is a derivative of succinic acid, a key intermediate in cellular metabolism. The introduction of an ethyl group at the alpha-position creates a chiral center, leading to stereoisomers with distinct properties. The compound serves as a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical candidates and polymers. Understanding its fundamental chemistry begins with an appreciation of its historical discovery and the early methods of its preparation.

Historical Discovery and Synthesis

The first documented synthesis of this compound, referred to in the 19th-century literature by its German name "Äthylbernsteinsäure," is a cornerstone in the study of alkylated dicarboxylic acids. While the exact timeline of its initial isolation can be challenging to pinpoint definitively from available records, early investigations into the properties and synthesis of succinic acid derivatives were prevalent in the latter half of the 19th century.

Key among the early pioneers in this area of organic chemistry was the German chemist Karl von Auwers and his contemporaries, whose work was often published in prominent journals of the era such as the Berichte der deutschen chemischen Gesellschaft.

A significant early report that provides data on "Äthylbernsteinsäure" appeared in the Berichte der deutschen chemischen Gesellschaft in 1893. This publication, focused on the thermochemistry of organic compounds, references earlier work for the preparation of the substance. Tracing these references leads to the foundational synthetic organic chemistry of the late 19th century.

The primary method for the synthesis of alkyl-substituted succinic acids during this period was the alkylation of malonic ester, a versatile technique for carbon-carbon bond formation.

Visualization of the General Synthesis Pathway

The logical workflow for the 19th-century synthesis of this compound can be visualized as a multi-step process, starting from diethyl malonate.

Quantitative Data from Early Studies

The following table summarizes the key physical properties of this compound as reported in early chemical literature. These values, while remarkably accurate for the time, may differ slightly from modern, high-purity measurements due to the limitations of 19th-century analytical techniques.

| Property | Reported Value (c. 1893) | Modern Accepted Value |

| Molecular Formula | C6H10O4 | C6H10O4 |

| Molecular Weight | Not explicitly stated, but calculable | 146.14 g/mol |

| Melting Point | Varies based on isomeric purity | Racemic: 89-92 °C |

| Boiling Point | Not consistently reported | Decomposes upon heating |

| Appearance | Crystalline solid | White crystalline solid |

Experimental Protocols from Historical Literature

The following is a reconstruction of the likely experimental protocol for the synthesis of this compound based on the common methods described in 19th-century chemical journals. This protocol is for historical and informational purposes only and should be adapted with modern safety precautions if replicated.

Synthesis of Diethyl Ethylmalonate

-

Preparation of Sodio-malonic Ester: In a flask fitted with a reflux condenser, dissolve metallic sodium in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

-

Alkylation: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the formation of the sodio-malonic ester is complete, add an equimolar amount of ethyl iodide.

-

Reaction and Workup: Gently reflux the mixture until the reaction is complete (indicated by the disappearance of the alkaline reaction). Distill off the ethanol. Add water to the residue and extract the diethyl ethylmalonate with diethyl ether.

-

Purification: Dry the ethereal extract over anhydrous calcium chloride and purify by fractional distillation.

Hydrolysis and Decarboxylation to form this compound (as part of a broader synthetic strategy)

The general approach would have involved the hydrolysis of a substituted malonic ester to the corresponding dicarboxylic acid, followed by decarboxylation. For the specific synthesis of this compound, a different precursor would be necessary. A plausible 19th-century approach would involve the cyanoacetic ester synthesis.

Plausible 19th Century Synthesis via Cyanoacetic Ester

-

Condensation: React ethyl cyanoacetate (B8463686) with a suitable aldehyde or ketone in the presence of a base (e.g., piperidine) to form an unsaturated cyano ester.

-

Michael Addition: Treat the unsaturated intermediate with a source of an ethyl group via a Michael addition, for example, using a Grignard reagent (though this became more common towards the end of the 19th century) or by addition of HCN followed by alkylation.

-

Hydrolysis: The resulting substituted cyano ester is then subjected to vigorous hydrolysis with a strong acid or base. This converts the nitrile and the ester groups to carboxylic acids.

-

Isolation: The desired this compound is then isolated from the reaction mixture by acidification and extraction or crystallization.

Conclusion